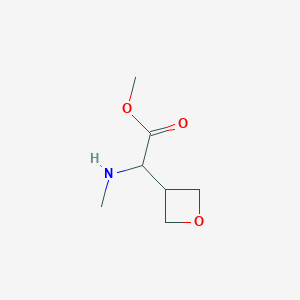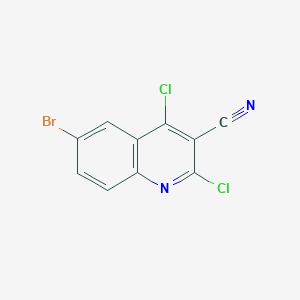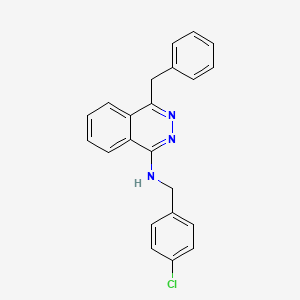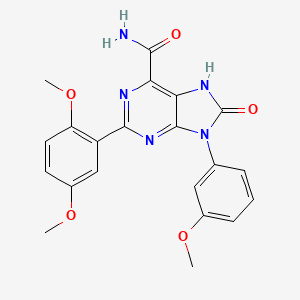![molecular formula C24H24FN5O2S B2494575 N-Cyclohexyl-2-((4-(4-Fluorbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]chinazolin-1-yl)thio)acetamid CAS No. 1114613-92-1](/img/structure/B2494575.png)
N-Cyclohexyl-2-((4-(4-Fluorbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]chinazolin-1-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H24FN5O2S and its molecular weight is 465.55. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Hintergrund: [1,2,4]Triazolo[4,3-a]chinoxalinderivate wurden wegen ihrer DNA-Interkalationsaktivitäten als potenzielle Antitumormittel untersucht .
- Ergebnisse: Verbindung 12d zeigte eine potente Antitumoraktivität mit IC50-Werten von 22,08 μM (HepG2), 27,13 μM (HCT-116) und 17,12 μM (MCF-7). Obwohl weniger aktiv als Doxorubicin, dient es als Vorlage für zukünftige Optimierungen .
- DNA-Bindungsaffinität: Verbindung 12d interkaliert DNA effektiv, fast so potent wie Doxorubicin .
- Hintergrund: [1,2,4]Triazolo[4,3-a]chinoxalinderivate wurden auch auf ihre antivirale Aktivität untersucht .
- Hintergrund: Die Isomere der Verbindung, Pyrimido-Chinoxalinderivate, wurden als potenzielle antimikrobielle Mittel synthetisiert .
- Hintergrund: Die Selektivität der Verbindung gegen Krebszelllinien ist entscheidend für therapeutische Anwendungen .
- Forschungsergebnisse: Die meisten synthetisierten Verbindungen zeigten eine angemessene Selektivität gegen Krebszellen, was ihr Potenzial als gezielte Wirkstoffe unterstreicht .
Antitumor-Eigenschaften
Antivirales Potenzial
Antimikrobielle Eigenschaften
Selektive Zytotoxizität
Molekular-Docking-Studien
Zusammenfassend lässt sich sagen, dass N-Cyclohexyl-2-((4-(4-Fluorbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]chinazolin-1-yl)thio)acetamid vielversprechend in der Onkologie und der antiviralen Forschung ist. Seine einzigartige Struktur und seine biologischen Aktivitäten rechtfertigen weitere Untersuchungen und Optimierungen für therapeutische Anwendungen . 🌟
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that similar compounds have shown promising antiviral activity . The greatest antiviral activity among the [1,2,4]triazolo[4,3-a]quinoxalines compounds was found for a compound which showed reduction of the number of the plaques by 25% at 20 mg/ml .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have exhibited cytotoxicity at concentration 160 μg/ml .
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S/c25-17-12-10-16(11-13-17)14-29-22(32)19-8-4-5-9-20(19)30-23(29)27-28-24(30)33-15-21(31)26-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-15H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNSCZZVTYWUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
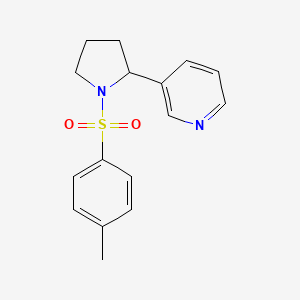
![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)
![N-(2-chlorophenyl)-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2494496.png)
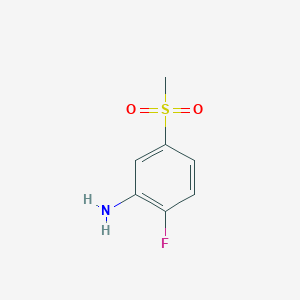
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)
![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)
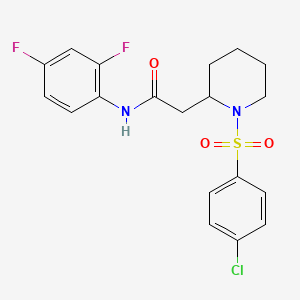
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)
![7-Fluoro-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2494506.png)
